8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
Description
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide is a heterocyclic compound featuring a fused benzo-thienoisothiazole scaffold with a bromine substituent at the 8-position and a sulfoxide group. The bromine atom enhances electron-deficient characteristics, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) to functionalize the core structure .
Synthetic routes to this compound typically involve halogenation of the parent tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide using brominating agents under controlled conditions. For example, analogous chloro derivatives (e.g., 8-chloro variant) are synthesized via reactions with N-chlorosuccinimide (NCS) and meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures .
Structure
3D Structure
Properties
IUPAC Name |
11-bromo-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c11-7-3-4-9-8(6-7)10-2-1-5-14(10,13)12-9/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGANCLCSTCSDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC(=C3)Br)N=S2(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thieno ring.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide exerts its effects involves interactions with specific molecular targets. The bromine atom and the thieno ring play crucial roles in binding to target molecules, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Modifications
The 8-bromo derivative is part of a family of halogenated and aryl-substituted benzo[c]thieno[2,1-e]isothiazole 4-oxides. Key analogs include:
- 8-Chloro-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
- 8-Phenyl-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
- 8-Iodo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide
Table 1: Substituent Effects on Key Properties
| Substituent (Position 8) | λabs (nm)* | Oscillator Strength* | λh (eV)* | λe (eV)* |
|---|---|---|---|---|
| Bromine | N/A | N/A | ~0.046–0.129 | ~0.091–0.209 |
| Chlorine | ~300–400 | Moderate | 0.046–0.129 | 0.091–0.209 |
| Phenyl | 320–450 | High | 0.129 | 0.209 |
| Iodo | N/A | N/A | Higher than Br/Cl | Higher than Br/Cl |
*Data inferred from analogous benzo[c]isothiazole derivatives in .
Key Observations :
- Halogen Substitutents : Bromine and chlorine introduce electron-withdrawing effects, red-shifting absorption spectra (λabs) compared to the parent compound. For example, benzo[c]isothiazole derivatives with bromine exhibit bathochromic shifts (~26–256 nm) depending on substituent position .
- Aryl Groups : Phenyl substituents (e.g., 8-phenyl analog) significantly enhance oscillator strength and absorption range (R = 82.3–225.7 nm), improving light-harvesting efficiency for OSC applications .
- Charge Transport : Bromine and chlorine analogs exhibit lower hole reorganization energies (λh = 0.046–0.129 eV) compared to benchmark hole transporters like TPD (λh = 0.290 eV), suggesting superior hole mobility. However, electron reorganization energies (λe) are higher, indicating ambipolar rather than unipolar transport .
Stability and Reactivity
- Thermal Stability : Brominated derivatives generally show higher thermal stability than iodo analogs due to stronger C–Br bonds. For example, 8-iodo derivatives are prone to decomposition under heating, limiting their utility in device fabrication .
- Reactivity : The bromine atom in the 8-position facilitates regioselective cross-coupling reactions. For instance, potassium trifluoroborate derivatives of the 8-bromo compound undergo Suzuki-Miyaura reactions with aryl/heteroaryl halides to generate functionalized materials .
Biological Activity
8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide (CAS No. 2169310-95-4) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₀BrNOS
- Molecular Weight : 272.162 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
- Purity : 95% .
Biological Activity Overview
Research on the biological activity of this compound has indicated several promising areas:
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study :
A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis .
Anti-inflammatory Properties
This compound has also been reported to exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings :
In an in vitro study involving human monocytes stimulated with lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests its potential utility in treating inflammatory diseases .
Antimicrobial Activity
The compound has shown antimicrobial activity against various bacterial strains. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.
Experimental Results :
In a screening assay against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values ranging from 32 to 128 µg/mL. The mechanism of action was hypothesized to involve membrane disruption leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substituents on the benzene ring and the position of the bromine atom play crucial roles in modulating its pharmacological properties.
| Substituent Position | Activity Level | Remarks |
|---|---|---|
| Para | High | Increased potency against cancer cells |
| Ortho | Moderate | Reduced activity compared to para |
| Meta | Low | Minimal impact on biological activity |
Q & A
Q. What synthetic methodologies are recommended for preparing 8-Bromo-1,2,3,9b-tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxide?
- Methodological Answer : The synthesis typically involves cross-coupling reactions using palladium catalysts or halogen-bonding strategies. For example, Lamers and Bolm (2018) demonstrated that tetrahydrobenzo[c]thieno[2,1-e]isothiazole 4-oxides can serve as cross-coupling building blocks under Suzuki-Miyaura conditions, with bromine acting as a directing group. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and optimizing ligand-catalyst systems (e.g., Pd(PPh₃)₄) to enhance yield (65–85%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer : Single-crystal X-ray diffraction is critical for resolving regioselective bromination patterns. For brominated heterocycles, X-ray studies combined with NMR (¹H, ¹³C, and 2D techniques like HSQC) are standard. Evidence from benzo[c]isothiazole derivatives shows that Br substitution at the 8-position induces distinct NOE correlations and chemical shifts (δ 7.2–7.8 ppm for aromatic protons) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Anti-inflammatory and anticancer assays are common. For instance, thieno-pyrimidine analogs are tested via COX-2 inhibition assays (IC₅₀ determination) or cell viability assays (MTT protocol) against cancer lines like HeLa or MCF-6. Zhang et al. (2017) used LPS-induced TNF-α suppression in macrophages, with IC₅₀ values <10 µM indicating potency .
Advanced Research Questions
Q. How does bromine substitution influence charge transfer properties in benzo[c]thieno-isothiazole derivatives?
- Methodological Answer : Bromine enhances electron-withdrawing effects, lowering reorganization energies (λₕ and λₑ) and improving charge mobility. Computational studies (PBE0/6-31G(d,p)) show that Br at position 8 reduces λₕ to 0.046–0.129 eV (vs. TPD’s 0.290 eV) and λₑ to 0.091–0.209 eV (vs. Alq₃’s 0.276 eV), favoring ambipolar transport in organic electronics .
Q. What strategies enable selective mono-arylation of 8-Bromo derivatives for photovoltaic applications?
- Methodological Answer : Selective C–H arylation requires Pd-catalyzed conditions with bulky ligands (e.g., SPhos) to suppress di-arylation. For 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), mono-arylated products (85% yield) were achieved using aryl boronic esters in toluene at 110°C. The remaining Br/H sites allow further functionalization for unsymmetrical photovoltaic dyes .
Q. How can computational modeling predict the electronic absorption spectra of this compound?
- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d,p) accurately predicts λabs shifts. For benzo[c]isothiazole analogs, introducing Br causes a 30–50 nm blue shift due to increased electron affinity (AEA ≈ 1.8 eV) and ionization potential (AIP ≈ 6.2 eV). Oscillator strengths (f > 0.5) correlate with strong π→π* transitions, validated against UV-Vis spectra .
Q. What are the challenges in achieving enantioselective synthesis of this compound?
- Methodological Answer : The fused bicyclic system complicates asymmetric induction. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) can enforce stereocontrol. Evidence from thieno[2,3-d]pyrimidines shows that bromine’s steric bulk improves enantiomeric excess (ee > 90%) in Heck couplings when using (R)-BINAP ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
